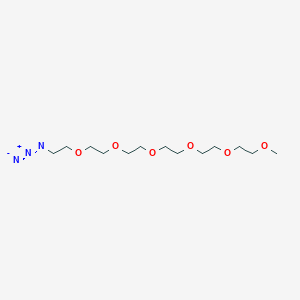

m-PEG6-Azide

Vue d'ensemble

Description

M-PEG6-Azide is a PEG derivative containing an azide group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound is a non-cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular formula of this compound is C13H27N3O6 . The molecular weight is 321.37 .Chemical Reactions Analysis

This compound is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

The molecular weight of this compound is 321.37 . The molecular formula is C13H27N3O6 .Applications De Recherche Scientifique

Chimie Click

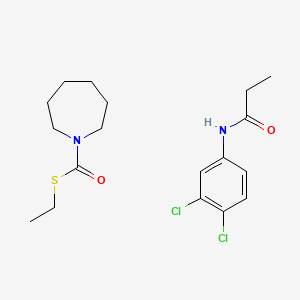

m-PEG6-Azide est un réactif contenant un groupe azide. Le groupe azide peut réagir avec un alcyne, BCN, DBCO via la chimie click pour produire une liaison triazole stable {svg_1}. Cette réaction est largement utilisée en bioconjugaison, en science des matériaux et en découverte de médicaments en raison de son rendement élevé et de sa spécificité.

Pégylation

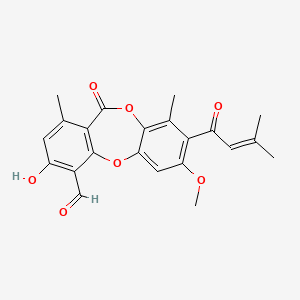

this compound est un dérivé du polyéthylène glycol (PEG), qui peut être utilisé pour la pégylation {svg_2}. La pégylation est le processus d'attachement de chaînes PEG à des molécules, telles que des médicaments ou des protéines, pour améliorer leur solubilité, leur stabilité et leur sécurité. Cela fait de this compound un outil précieux dans la recherche et le développement pharmaceutiques.

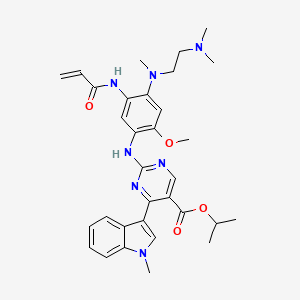

Synthèse des dégradeurs de protéines

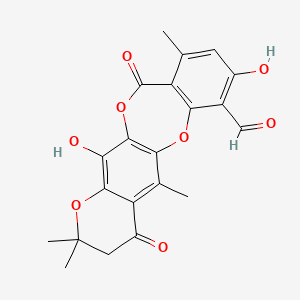

La Pomalidomide-PEG6-Azide est utilisée dans la synthèse de molécules pour la dégradation ciblée des protéines et la technologie PROTAC (chimères ciblant la protéolyse) {svg_3}. Cette technologie permet la dégradation sélective des protéines responsables des maladies, offrant une nouvelle approche de la découverte de médicaments.

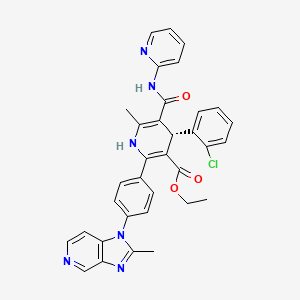

Préparation de nanoparticules

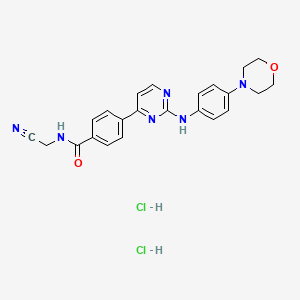

Les PEG terminés par un azide, tels que this compound, sont utilisés dans la préparation et la fonctionnalisation des nanoparticules {svg_4}. Les chaînes PEG fournissent une enveloppe hydrophile autour de la nanoparticule, améliorant sa stabilité et sa biocompatibilité.

Microélectronique

Les polyazides aromatiques, y compris this compound, sont utilisés comme photorésines en microélectronique {svg_5}. Les photorésines sont des matériaux sensibles à la lumière utilisés dans la production de circuits imprimés et de semi-conducteurs.

Matériaux énergétiques

Les polyazides aromatiques présentent un intérêt considérable en tant que matériaux énergétiques {svg_6}. Ils peuvent être utilisés dans la production de propergols, d'explosifs et de produits pyrotechniques.

Mécanisme D'action

Target of Action

m-PEG6-Azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . It serves as an ADC linker, a crucial component that connects the antibody to the drug .

Mode of Action

this compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a part of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved is the formation of a stable triazole linkage through click chemistry . This process allows the attachment of the drug to the antibody, forming the ADC .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is the successful synthesis of ADCs . These ADCs can deliver potent drug molecules directly to the target cells, thereby enhancing the therapeutic effect while minimizing systemic toxicity .

Action Environment

The action of this compound, like many chemical reactions, can be influenced by various environmental factors. It’s worth noting that the compound is typically stored at -20°C for optimal stability .

Safety and Hazards

M-PEG6-Azide is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Dust formation should be avoided and breathing mist, gas or vapours should be avoided . Contacting with skin and eye should be avoided . Personal protective equipment should be used and chemical impermeable gloves should be worn . Adequate ventilation should be ensured and all sources of ignition should be removed .

Orientations Futures

M-PEG6-Azide is a promising reagent for the synthesis of antibody-drug conjugates (ADCs) . Its use in Click Chemistry makes it a valuable tool for creating stable triazole linkages . The hydrophilic PEG spacer increases solubility in aqueous media, which could have implications for drug delivery and other biomedical applications .

Analyse Biochimique

Biochemical Properties

m-PEG6-Azide plays a crucial role in biochemical reactions, primarily through its involvement in click chemistry. The azide group in this compound can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) groups to form stable triazole linkages. This reaction is highly specific and efficient, making this compound a popular choice for bioconjugation and labeling of biomolecules .

In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to label antibodies, peptides, and nucleic acids, facilitating their detection and analysis. The PEG spacer in this compound increases the solubility of the conjugated biomolecules, reducing non-specific interactions and improving the overall efficiency of the biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. When introduced into cells, this compound can influence cell function by modifying cell surface proteins and other biomolecules. This modification can impact cell signaling pathways, gene expression, and cellular metabolism .

For example, this compound can be used to label cell surface receptors, allowing researchers to study receptor-mediated signaling pathways. Additionally, the conjugation of this compound to nucleic acids can affect gene expression by altering the stability and localization of the nucleic acids within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable triazole linkages with alkyne-containing molecules through click chemistry. This reaction is catalyzed by copper ions (Cu(I)), which facilitate the cycloaddition of the azide and alkyne groups to form a triazole ring .

At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the conjugation of this compound to nucleic acids can lead to changes in gene expression by affecting the stability and localization of the nucleic acids within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and the presence of reactive species .

Over time, this compound may degrade, leading to a reduction in its effectiveness in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. For example, the conjugation of this compound to cell surface proteins can result in prolonged changes in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used to label biomolecules without causing significant toxicity .

At high doses, this compound may exhibit toxic or adverse effects. For instance, high concentrations of this compound can lead to the formation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. Additionally, high doses of this compound may result in non-specific interactions with biomolecules, reducing the specificity and efficiency of the labeling reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide group in this compound can undergo reduction to form amines, which can then participate in further biochemical reactions .

Additionally, the PEG spacer in this compound can affect metabolic flux and metabolite levels by altering the solubility and distribution of the conjugated biomolecules. For example, the increased solubility of PEG-conjugated proteins can enhance their stability and reduce their degradation by proteases .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, facilitating its transport across cell membranes and within cellular compartments .

This compound can interact with transporters and binding proteins, which can influence its localization and accumulation within cells. For example, the conjugation of this compound to cell surface receptors can result in its internalization and transport to specific cellular compartments, such as endosomes and lysosomes .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. For instance, the conjugation of this compound to proteins with specific targeting signals can direct it to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum .

Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the localization and activity of this compound-conjugated biomolecules. These modifications can influence the stability, transport, and function of the conjugated biomolecules within the cell .

Propriétés

IUPAC Name |

1-azido-2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O6/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-15-16-14/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACROZUHOZGXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

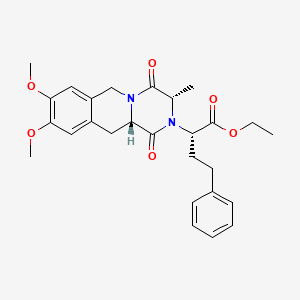

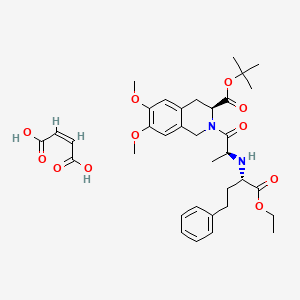

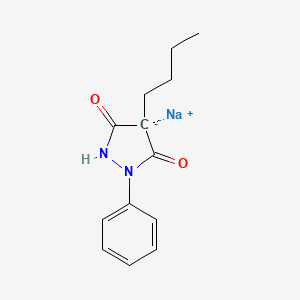

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)